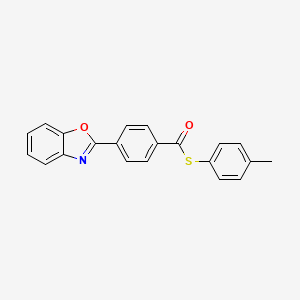
S-(4-Methylphenyl) 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate: is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with the molecular formula C21H15NO2S, has a molecular weight of 345.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate typically involves the reaction of p-tolyl thiol with 4-(benzo[d]oxazol-2-yl)benzoic acid under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including NMR, HPLC, and GC analyses, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzoxazole derivatives.
Substitution: Benzoxazole derivatives with different substituents.
Scientific Research Applications
Chemistry: S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound has shown promise as an antibacterial and anticancer agent. Its ability to inhibit the growth of certain bacterial strains and cancer cells makes it a valuable candidate for drug development .
Industry: The compound is also used in the development of new materials with specific properties, such as fluorescence or conductivity. Its incorporation into polymers and other materials can enhance their performance in various industrial applications .
Mechanism of Action
The mechanism of action of S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate involves its interaction with specific molecular targets in cells. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer cells, the compound may induce apoptosis by interacting with key signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Benzothiazole derivatives: Known for their antibacterial and anticancer activities.
Benzoxazole derivatives: Exhibit a wide range of pharmacological activities, including antifungal and anti-inflammatory properties.
Uniqueness: S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate stands out due to its unique combination of a benzoxazole ring and a thioate group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
62572-76-3 |
|---|---|
Molecular Formula |
C21H15NO2S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
S-(4-methylphenyl) 4-(1,3-benzoxazol-2-yl)benzenecarbothioate |
InChI |
InChI=1S/C21H15NO2S/c1-14-6-12-17(13-7-14)25-21(23)16-10-8-15(9-11-16)20-22-18-4-2-3-5-19(18)24-20/h2-13H,1H3 |
InChI Key |
GNFLKHGTZDQRBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
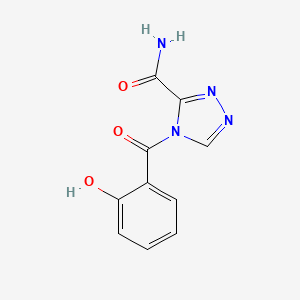
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
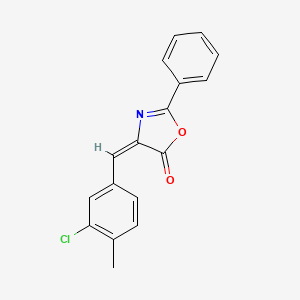
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
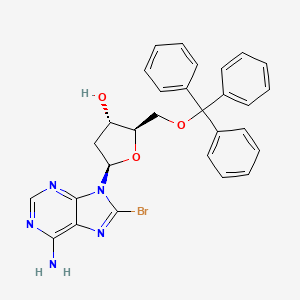
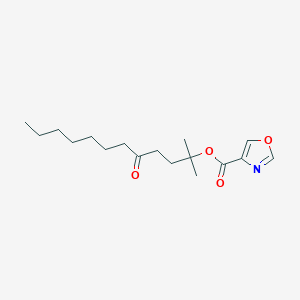

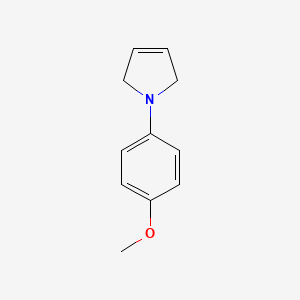
![4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide](/img/structure/B12894054.png)
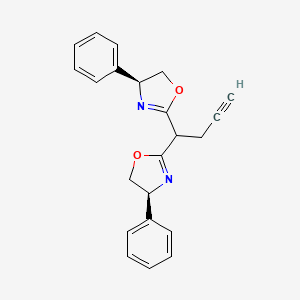
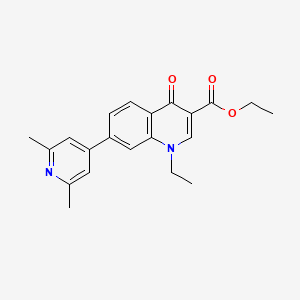
![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)
